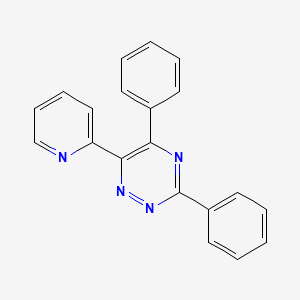
3,5-Diphenyl-6-(pyridin-2-yl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diphenyl-6-(pyridin-2-yl)-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes two phenyl groups and a pyridinyl group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-6-(pyridin-2-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenyl-6-(pyridin-2-yl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3,5-Diphenyl-6-(pyridin-2-yl)-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-Diphenyl-6-(pyridin-2-yl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can modulate various biochemical pathways.
Comparison with Similar Compounds
3,5-Diphenyl-1,2,4-triazine: Lacks the pyridinyl group, which may affect its reactivity and applications.
6-(Pyridin-2-yl)-1,2,4-triazine: Lacks the phenyl groups, which may influence its stability and binding properties.
Uniqueness: 3,5-Diphenyl-6-(pyridin-2-yl)-1,2,4-triazine is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
78386-69-3 |
|---|---|
Molecular Formula |
C20H14N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3,5-diphenyl-6-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C20H14N4/c1-3-9-15(10-4-1)18-19(17-13-7-8-14-21-17)23-24-20(22-18)16-11-5-2-6-12-16/h1-14H |
InChI Key |
AMBCESZKCMMCQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


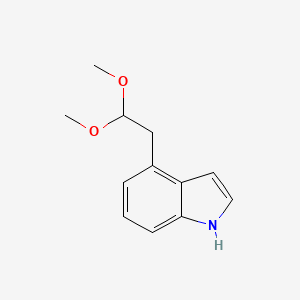
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)
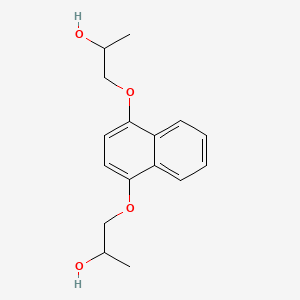

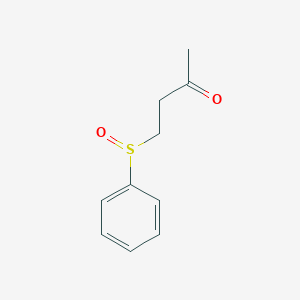
![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)
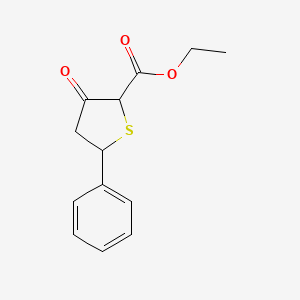
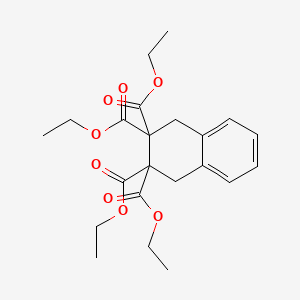
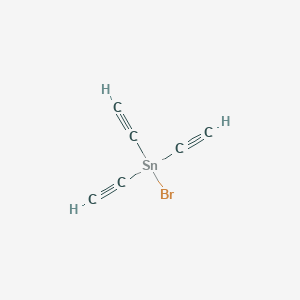
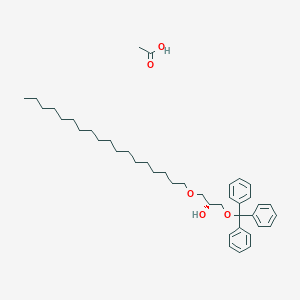
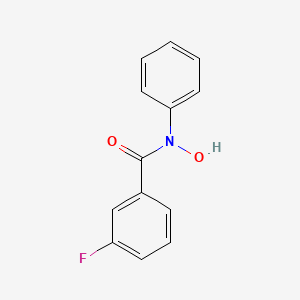
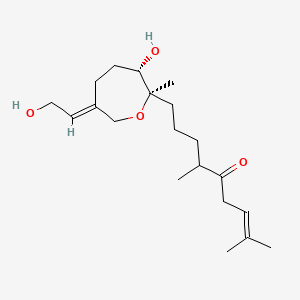
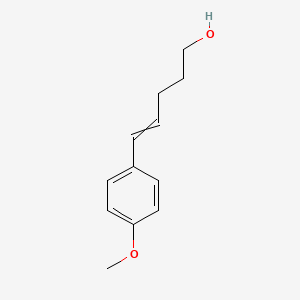
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14436887.png)
